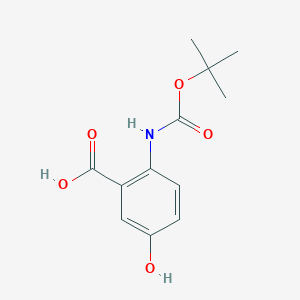

n-Boc-5-hydroxyanthranilic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYABQTATLDLRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373777 | |

| Record name | n-boc-5-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244765-00-2 | |

| Record name | n-boc-5-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244765-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to N-Boc-5-hydroxyanthranilic Acid

The preparation of this compound begins with its precursor, 5-hydroxyanthranilic acid, and involves a crucial regioselective N-protection step. The optimization of this process is key to achieving high yields and purity.

5-Hydroxyanthranilic acid (2-amino-5-hydroxybenzoic acid) serves as the direct precursor for the target compound. It is a metabolite of 3-hydroxyanthranilic acid and is involved in the kynurenine (B1673888) pathway, a metabolic route for tryptophan. nih.govlibretexts.org In nature, anthranilic acids are biosynthesized from chorismic acid. wikipedia.org

As a multifunctional molecule, 5-hydroxyanthranilic acid is a valuable starting material in organic synthesis. It is utilized as an intermediate in the production of azo and sulfur dyes and in the manufacturing of photosensitive paper. jk-sci.com Its structure lends itself to various functionalization reactions. For instance, it can undergo cyclization with formamide to form quinazolinone structures, which can be further acylated. jk-sci.com Furthermore, naturally occurring derivatives, such as N-acetylated esters of 5-hydroxyanthranilic acid, have been isolated, demonstrating the reactivity of both the amino and carboxyl groups. gordon.edu

The protection of the amino group in 5-hydroxyanthranilic acid with a Boc group is a critical step that enables subsequent selective transformations. The primary challenge lies in achieving regioselectivity, specifically N-acylation over O-acylation of the phenolic hydroxyl group or reaction at the carboxylic acid. The higher nucleophilicity of the aromatic amino group compared to the phenolic hydroxyl group generally allows for selective N-protection under carefully controlled conditions. organic-chemistry.org

The most common method for this transformation involves the reaction of 5-hydroxyanthranilic acid with di-tert-butyl dicarbonate (Boc₂O), which serves as the Boc anhydride. The reaction is typically performed in the presence of a base to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amino group on the Boc anhydride.

Table 1: Typical Reaction Conditions for N-Boc Protection

| Parameter | Conditions | Purpose |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Source of the Boc group |

| Base | Sodium bicarbonate, Triethylamine, NaOH | Neutralizes the carboxylic acid and acidic byproducts |

| Solvent | Dioxane/Water, THF, Acetonitrile | Dissolves reactants and facilitates the reaction |

| Temperature | Room Temperature | Ensures mild conditions to maintain selectivity |

This strategy effectively yields this compound, masking the reactive amino group and preparing the molecule for further derivatization.

To improve the efficiency, yield, and environmental impact of the N-Boc protection of 5-hydroxyanthranilic acid, several advanced strategies reported for analogous transformations can be applied. These methods focus on alternative catalysts and solvent systems.

Lewis Acid Catalysis : Catalysts such as yttria-zirconia have been shown to be highly efficient for the tert-butoxycarbonylation of various amines, including those with electron-withdrawing groups. organic-chemistry.org This approach can lead to excellent yields under mild conditions. organic-chemistry.org

Catalyst-Free, Water-Mediated Synthesis : Performing the reaction in an aqueous medium without any catalyst presents a green and cost-effective alternative. google.com Water-acetone mixtures have been successfully used for the chemoselective N-Boc protection of amines, often resulting in excellent yields and short reaction times. google.com

Solvent-Free Conditions : Reactions can also be conducted under solvent-free conditions, for example, by using a catalytic amount of a protic ionic liquid. researchgate.netquora.com This minimizes waste and can simplify product purification. researchgate.net

Table 2: Comparison of Optimization Strategies for N-Boc Protection

| Strategy | Catalyst/Medium | Key Advantages |

| Lewis Acid Catalysis | Yttria-Zirconia | High efficiency, mild conditions, catalyst is recyclable organic-chemistry.org |

| Water-Mediated Synthesis | Water/Acetone | Environmentally friendly, no catalyst needed, high yields google.com |

| Solvent-Free Reaction | Protic Ionic Liquid | Minimal waste, easy product recovery, excellent yields quora.com |

The selection of a specific method depends on factors such as scale, cost, and desired purity of the final this compound product.

Derivatization Strategies of this compound

With the amino group protected, the carboxyl and hydroxyl groups of this compound become the primary sites for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification : The synthesis of esters can be achieved through standard condensation reactions with various alcohols using coupling agents like dicyclohexylcarbodiimide (DCC) to avoid the harsh acidic conditions that could cleave the Boc group. nih.gov The isolation of naturally occurring esters of the N-acetylated analog of 5-hydroxyanthranilic acid confirms the viability of transformations at this position. gordon.edu

Amidation : Amide bond formation can be accomplished by reacting the carboxylic acid with a primary or secondary amine. Modern synthetic methods offer mild and efficient routes. For instance, N-Boc protected anilines can be converted to amides via in situ generated isocyanate intermediates that react with Grignard reagents. researchgate.netumich.edu Alternatively, nickel-catalyzed amidation of esters provides another pathway to access amide derivatives under mild conditions. organic-synthesis.com Rhodium-catalyzed methods have also been developed for the direct amidation of anilide C-H bonds with isocyanates, a strategy that could be adapted for related substrates. lumenlearning.com

The phenolic hydroxyl group offers another site for derivatization, primarily through O-alkylation and O-acylation reactions. The N-Boc group is crucial as it prevents competing reactions at the nitrogen atom.

O-Alkylation (Ether Synthesis) : The Williamson ether synthesis is a classic and effective method for forming ethers from phenols. jk-sci.com The process involves deprotonating the hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion, which then acts as a nucleophile. rsc.org This phenoxide subsequently reacts with a primary alkyl halide or sulfonate ester in an SN2 reaction to yield the corresponding ether. jk-sci.com The selection of a non-nucleophilic base and an appropriate solvent is critical to ensure high yields and prevent side reactions. gordon.edursc.org

O-Acylation (Ester Synthesis) : The hydroxyl group can be acylated to form esters using acylating agents such as acyl chlorides or anhydrides. To maintain selectivity and avoid O→N acyl migration, these reactions are often performed under acidic conditions where the protonated amino group (if it were unprotected) would be unreactive. nih.gov With the amino group already protected by the Boc moiety, O-acylation can proceed selectively at the hydroxyl position under neutral or base-catalyzed conditions, depending on the specific acylating agent and substrate. lumenlearning.com

Deprotection Methodologies of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. semanticscholar.org The deprotection of the N-Boc group in this compound can be achieved through several methods, primarily mediated by acids.

Acid-Mediated Deprotection

Acid-mediated deprotection is the most common method for removing the N-Boc group. semanticscholar.org The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. commonorganicchemistry.com Common acidic reagents for this purpose include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). researchgate.netnih.gov

Trifluoroacetic Acid (TFA): TFA is a strong acid that is frequently used for Boc deprotection, often in a solution with a solvent like dichloromethane (DCM). nih.govcommonorganicchemistry.com The reaction is typically fast and proceeds at room temperature. commonorganicchemistry.com However, care must be taken as TFA is highly corrosive and volatile. biocompare.com Microwave irradiation can accelerate the deprotection process. nih.gov

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is also a very effective reagent for N-Boc deprotection. researchgate.netcommonorganicchemistry.com This method can offer good selectivity, for instance, deprotecting an N-Boc group in the presence of a tert-butyl ester under certain conditions. nih.gov

The following table summarizes conditions for the acid-mediated deprotection of N-Boc groups on various aromatic amines, providing an indication of the conditions that would likely be effective for this compound.

Table 2: Acid-Mediated Deprotection of N-Boc Aromatic Amines

| Substrate | Reagent and Conditions | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| N-Boc-aniline | 4 M HCl in dioxane | Dioxane | 2 h | - |

| N-Boc-4-chloroaniline | TFA (5 equiv), Microwave, 60 °C | CH₂Cl₂ | 30 min | - |

| N-Boc-amino acid | 0.1 M HCl in Methanol | Methanol | < 3 h | - |

| Various N-Boc amines | 25% TFA in DCM | CH₂Cl₂ | 2 h | - |

| N-Boc-aniline | p-TsOH, Choline Chloride | Deep Eutectic Solvent | 15 min | >98% |

This table provides a summary of reaction conditions from various sources for the deprotection of N-Boc protected anilines and related compounds. researchgate.netnih.govcommonorganicchemistry.commdpi.com

Other Selective Deprotection Techniques

While acid-mediated methods are prevalent, other techniques offer selectivity, particularly when other acid-sensitive functional groups are present in the molecule.

Thermolytic Deprotection: The N-Boc group can be removed by heating, often in a suitable solvent. nih.gov Studies have shown that thermal deprotection can be achieved in continuous flow reactors, with solvents like methanol or trifluoroethanol. nih.gov This method can exhibit selectivity based on the nature of the amine; for instance, aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups. nih.gov

Lewis Acid-Mediated Deprotection: Certain Lewis acids can catalyze the cleavage of the N-Boc group. Reagents such as AlCl₃ have been shown to selectively remove the N-Boc group in the presence of other protecting groups. researchgate.net

Oxalyl Chloride in Methanol: A mild method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. nih.gov This system has been shown to be effective for a wide range of N-Boc protected aliphatic, aromatic, and heterocyclic compounds, with reactions typically completing within 1-4 hours with high yields. nih.gov This method is noted for its tolerance of various functional groups. nih.gov

The following table presents a selection of these alternative deprotection methods with relevant examples.

Table 3: Other Selective N-Boc Deprotection Methods

| Method | Reagents and Conditions | Substrate Type | Observations |

|---|---|---|---|

| Thermolysis | 150 °C, continuous flow | N-Boc aryl amines | More efficient than for N-Boc alkyl amines. nih.gov |

| Oxalyl Chloride | (COCl)₂, MeOH, rt | N-Boc aromatic amines | High yields (>70%) within 3 hours. nih.gov |

| Water-mediated | H₂O, reflux | Structurally diverse amines | Eco-friendly, catalyst-free conditions. semanticscholar.org |

This table illustrates alternative methods for N-Boc deprotection that may offer advantages in terms of selectivity and milder reaction conditions.

Applications in Medicinal Chemistry and Drug Discovery

N-Boc-5-hydroxyanthranilic Acid as a Key Synthetic Intermediate

In the realm of medicinal chemistry, the strategic use of protecting groups is fundamental for achieving controlled and selective chemical transformations. The tert-butoxycarbonyl (Boc) group on the nitrogen atom of this compound serves this purpose, masking the reactive amino group to allow for modifications at other positions on the molecule. This protected nature makes it a crucial intermediate in the multi-step synthesis of new chemical entities.

Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The constrained structure of anthranilic acid derivatives makes them suitable scaffolds for creating mimics of peptide secondary structures, like β-turns. While direct synthesis of peptidomimetics from this compound is a specific application, the general principle involves using conformationally constrained amino acids to build these mimics. nih.gov The defined substitution pattern of this compound allows it to be incorporated into larger molecules, influencing their three-dimensional shape to interact with biological targets that typically bind peptides. nih.govnih.gov

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of FDA-approved drugs featuring these structures. openmedicinalchemistryjournal.com Anthranilic acid and its derivatives are well-established precursors for synthesizing a variety of nitrogen heterocycles, including quinazolinones and benzoxazinones. orientjchem.org The this compound molecule contains the necessary amine and carboxylic acid functionalities, which, after deprotection of the Boc group, can undergo cyclization reactions to form these important heterocyclic systems. orientjchem.org These heterocyclic cores are present in compounds with a wide range of biological activities, making their synthesis a key focus in drug discovery. openmedicinalchemistryjournal.com

Combinatorial chemistry is a powerful strategy for generating large numbers of diverse compounds for high-throughput screening. The "split/combine" method, a cornerstone of this field, allows for the creation of vast chemical libraries. nih.gov Scaffolds with multiple points of diversification are highly valuable for this process. This compound is an excellent candidate for such a scaffold. Its three distinct functional groups—the protected amine, the hydroxyl group, and the carboxylic acid—can be selectively and variably substituted. nih.gov For instance, the carboxylic acid can be attached to a solid-phase resin, while the hydroxyl and deprotected amino groups can be reacted with a wide array of building blocks, leading to the rapid generation of a large library of related but distinct molecules for screening against various biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. By systematically modifying the chemical structure of a molecule and observing the effect on its biological activity, researchers can identify the key features required for potency and selectivity. nih.govnih.gov

Modifications to the core structure of 5-hydroxyanthranilic acid, particularly at the amino group, have led to the discovery of compounds with notable biological activities. For example, a series of isodecyl, isoundecyl, and isolauryl esters of 5-hydroxyanthranilic acid were identified as potent inhibitors of the 5-lipoxygenase enzyme, an important target in inflammatory processes. nih.gov Further studies on naturally occurring derivatives, such as the anthocidins which possess an N-acetyl group, show that acylation of the amino group is a recurring motif in biologically active metabolites. nih.govnih.gov These findings highlight that the nature of the N-acyl group, in combination with the ester chain, can significantly influence the biological profile of 5-hydroxyanthranilic acid derivatives.

Recent research has led to the isolation of new natural products based on the 5-hydroxyanthranilic acid scaffold. Anthocidins A–D were discovered in the fermentation broth of Streptomyces sp. HDa1, an actinobacterium associated with a sea urchin. nih.govnih.gov These compounds are characterized by an N-acetyl group on the amino function and varying alkyl ester side chains at the carboxyl group. nih.gov The structure of Anthocidin A was confirmed by single-crystal X-ray diffraction. nih.gov When tested for biological activity, these compounds showed weak antibacterial effects against certain Gram-positive and Gram-negative bacteria but did not exhibit significant cytotoxicity against selected human cancer cell lines at the tested concentration. nih.govmdpi.com

Table 1: Anthocidin Derivatives and Their Reported Biological Activity

| Compound | Molecular Formula | Side Chain at Carboxyl Group | Reported Biological Activity |

| Anthocidin A | C21H33NO4 | Isoundecyl | Weak antibacterial activity. nih.gov |

| Anthocidin B | C21H33NO4 | n-Undecyl | Weak antibacterial activity. nih.gov |

| Anthocidin C | C22H35NO4 | Isotridecyl | Weak antibacterial activity. nih.govmdpi.com |

| Anthocidin D | C22H35NO4 | n-Tridecyl | Weak antibacterial activity. nih.gov |

Pharmacological Relevance of 5-Hydroxyanthranilic Acid Derivatives

Derivatives of 5-hydroxyanthranilic acid, including the naturally occurring avenanthramides, exhibit a range of pharmacological activities that make them promising candidates for therapeutic development. wikipedia.orgnih.gov

5-Lipoxygenase Inhibitory Activity

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govcellsignal.com Inhibition of this enzyme is a major target for anti-inflammatory drug development. nih.gov Research has shown that derivatives of 5-hydroxyanthranilic acid are effective inhibitors of 5-lipoxygenase.

A study identified several esters of 5-hydroxyanthranilic acid as potent 5-lipoxygenase inhibitors. nih.gov Three new inhibitors, designated BU-4601 A, B, and C, were isolated from a Streptomyces fermentation broth and identified as isodecyl, isoundecyl, and isolauryl esters of 5-hydroxyanthranilic acid. nih.gov Subsequent synthesis and evaluation of related esters confirmed that both naturally-occurring and synthetic compounds exhibited significant 5-lipoxygenase inhibitory activity in vitro. nih.gov

Table 1: 5-Lipoxygenase Inhibitors Derived from 5-Hydroxyanthranilic Acid

| Compound Name | Type | Source/Origin | Activity |

| BU-4601 A | Isodecyl ester | Fermentation of Streptomyces sp. | 5-Lipoxygenase Inhibitor |

| BU-4601 B | Isoundecyl ester | Fermentation of Streptomyces sp. | 5-Lipoxygenase Inhibitor |

| BU-4601 C | Isolauryl ester | Fermentation of Streptomyces sp. | 5-Lipoxygenase Inhibitor |

| Synthetic Esters | Various | Chemical Synthesis | 5-Lipoxygenase Inhibitor |

This table summarizes the findings on 5-hydroxyanthranilic acid esters as 5-lipoxygenase inhibitors. nih.gov

Antioxidant Properties and Mechanisms

Avenanthramides, as derivatives of 5-hydroxyanthranilic acid, are recognized for their potent antioxidant activity. wikipedia.orgnih.govacs.org Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. mdpi.com The antioxidant effect of avenanthramides is attributed to their chemical structure, which allows them to act as effective free radical scavengers by donating a hydrogen atom. wikipedia.org

Studies have shown that the antioxidant capacity varies among different avenanthramides, with the nature of the substitution on the cinnamic acid portion of the molecule playing a key role. acs.orgdiva-portal.org The order of antioxidant activity generally follows: sinapic acid derivatives > caffeic acid derivatives > ferulic acid derivatives > p-coumaric acid derivatives. acs.orgdiva-portal.org Furthermore, avenanthramides derived from 5-hydroxyanthranilic acid are typically more active than those derived from unsubstituted anthranilic acid. acs.orgdiva-portal.org In addition to direct radical scavenging, some phenolic compounds can chelate metal ions, preventing the generation of free radicals through reactions like the Fenton reaction. mdpi.com

Anti-inflammatory Effects

The anti-inflammatory properties of 5-hydroxyanthranilic acid derivatives, particularly avenanthramides, are well-documented and extend beyond 5-lipoxygenase inhibition. nih.govresearchgate.netphcogrev.com These compounds can modulate key inflammatory pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govphcogrev.comoup.com NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like interleukin-8 (IL-8). phcogrev.com

Research has demonstrated that avenanthramides can inhibit the degradation of IκB-α, a protein that keeps NF-κB inactive. nih.govresearchgate.net By stabilizing IκB-α, avenanthramides prevent NF-κB from entering the nucleus and activating pro-inflammatory gene expression, leading to a reduction in the release of inflammatory mediators like IL-8. nih.govresearchgate.net This activity has been observed at very low concentrations, highlighting the potency of these compounds. nih.govoup.com These findings suggest that the well-known soothing effect of oats on irritated skin is mediated, at least in part, by the anti-inflammatory action of avenanthramides. nih.govphcogrev.comoup.com

Potential in Metabolic Pathway Modulation

The metabolic pathways involving tryptophan, an essential amino acid, are increasingly linked to health and disease. 5-hydroxyanthranilic acid is a metabolite in the kynurenine (B1673888) pathway, the primary route for tryptophan catabolism. nih.govwikipedia.org This pathway is critical for producing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme for cellular energy production and redox homeostasis. wikipedia.orgbiorxiv.org

Aberrations in the kynurenine pathway are associated with various conditions, including chronic inflammation and neurodegenerative diseases. biorxiv.org Metabolites within this pathway, including 3-hydroxyanthranilic acid and 5-hydroxyanthranilic acid, are bioactive and can influence cellular processes. nih.govbiorxiv.org For example, 3-hydroxyanthranilic acid has been shown to modulate the inflammatory activities of macrophages. mdpi.com While 5-hydroxyanthranilic acid itself has been studied for its potential neurotoxic effects at high concentrations due to oxidative stress generation, its derivatives, like avenanthramides, exhibit protective antioxidant and anti-inflammatory effects. wikipedia.orgnih.gov

Furthermore, recent drug discovery efforts have focused on anthranilic acid derivatives as multitarget drugs for managing complex metabolic disorders like metabolic syndrome. mdpi.com A study on triamide derivatives of 5-aminoanthranilic acid (a closely related scaffold) found that these compounds could simultaneously exhibit hypoglycemic, hypolipidemic, and antihypertensive activities. mdpi.com The underlying mechanisms are believed to involve pleiotropic actions, including the modulation of inflammatory responses, lipid metabolism, and glucose metabolism. mdpi.com This suggests that the 5-hydroxyanthranilic acid scaffold holds potential for the development of novel therapeutics that can modulate multiple metabolic pathways simultaneously.

Biological Systems and Biosynthetic Pathways Involving 5 Hydroxyanthranilic Acid

Natural Occurrence and Isolation of 5-Hydroxyanthranilic Acid Derivatives

5-Hydroxyanthranilic acid is a precursor to a range of natural products found in various organisms, from marine bacteria to terrestrial plants.

Marine environments, particularly the microorganisms within them, are a rich and relatively untapped source of novel chemical entities. researchgate.netmdpi.com Actinomycetes, a phylum of bacteria, are particularly prolific producers of bioactive secondary metabolites. nih.gov

Recent explorations of marine-derived actinomycetes have led to the discovery of new compounds derived from 5-hydroxyanthranilic acid. A notable example comes from the actinomycete Streptomyces sp. HDa1, which was isolated from the gut of a sea urchin, Anthocidaris crassispina, collected in the South China Sea. mdpi.comnih.gov Fermentation of this strain yielded four novel 5-hydroxyanthranilic acid-related compounds named anthocidins A–D. mdpi.comnih.gov These molecules are characterized by an acetyl group on the amino function and different ester side chains on the carboxyl group of the 5-hydroxyanthranilic acid core. mdpi.comnih.gov Alongside these new compounds, two known analogues, n-lauryl 5-hydroxyanthranilate and isolauryl 5-hydroxyanthranilate, were also isolated. mdpi.comnih.gov

Table 1: 5-Hydroxyanthranilic Acid Derivatives from Streptomyces sp. HDa1

| Compound Name | Core Structure | Distinguishing Feature | Source Organism |

|---|---|---|---|

| Anthocidin A | 5-Hydroxyanthranilic Acid | Acetylated amino group, specific ester chain | Streptomyces sp. HDa1 |

| Anthocidin B | 5-Hydroxyanthranilic Acid | Acetylated amino group, specific ester chain | Streptomyces sp. HDa1 |

| Anthocidin C | 5-Hydroxyanthranilic Acid | Acetylated amino group, specific ester chain | Streptomyces sp. HDa1 |

| Anthocidin D | 5-Hydroxyanthranilic Acid | Acetylated amino group, specific ester chain | Streptomyces sp. HDa1 |

| n-Lauryl 5-hydroxyanthranilate | 5-Hydroxyanthranilic Acid | Lauryl ester chain | Streptomyces sp. HDa1 |

| Isolauryl 5-hydroxyanthranilate | 5-Hydroxyanthranilic Acid | Isolauryl ester chain | Streptomyces sp. HDa1 |

This table summarizes the novel and known compounds related to 5-hydroxyanthranilic acid that were isolated from the marine actinomycete Streptomyces sp. HDa1. mdpi.comnih.govnih.gov

In the plant kingdom, 5-hydroxyanthranilic acid is a key component of a unique class of phenolic alkaloids known as avenanthramides, found almost exclusively in oats (Avena sativa). nih.govmdpi.com These compounds are phytoalexins, meaning they are produced by the plant in response to stress, such as pathogen attack. nih.govresearchgate.net Avenanthramides consist of an anthranilic acid derivative linked to a hydroxycinnamic acid via an amide bond. nih.gov

The most abundant avenanthramides, designated A, B, and C, are all conjugates that utilize 5-hydroxyanthranilic acid as their anthranilate moiety. nih.gov They differ in the specific hydroxycinnamic acid that is attached:

Avenanthramide A (Avn-A) is the amide of 5-hydroxyanthranilic acid and p-coumaric acid. nih.gov

Avenanthramide B (Avn-B) is the amide of 5-hydroxyanthranilic acid and ferulic acid. nih.gov

Avenanthramide C (Avn-C) is the amide of 5-hydroxyanthranilic acid and caffeic acid. nih.gov

These compounds have been shown to possess significant antioxidant activity. usda.gov

Table 2: Major Avenanthramides Derived from 5-Hydroxyanthranilic Acid

| Avenanthramide | Anthranilate Moiety | Hydroxycinnamic Acid Moiety |

|---|---|---|

| Avn-A | 5-Hydroxyanthranilic acid | p-Coumaric acid |

| Avn-B | 5-Hydroxyanthranilic acid | Ferulic acid |

| Avn-C | 5-Hydroxyanthranilic acid | Caffeic acid |

This table details the composition of the three most common avenanthramides found in oats, highlighting the central role of 5-hydroxyanthranilic acid. nih.gov

Enzymatic Biotransformation and Metabolism

The synthesis and breakdown of molecules derived from 5-hydroxyanthranilic acid are controlled by specific enzymatic pathways in both plants and animals.

The biosynthesis of avenanthramides in oats is a well-studied enzymatic process. nih.gov The key step is the condensation of a hydroxyanthranilate with a hydroxycinnamoyl-CoA thioester, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT) . nih.govresearchgate.net This enzyme is a member of the BAHD family of acyltransferases. nih.govresearchgate.net

The HHT enzyme in oats shows a preference for 5-hydroxyanthranilic acid as the acyl acceptor molecule. nih.govresearchgate.net The biosynthetic pathway can be summarized as follows:

Hydroxycinnamic acids (p-coumaric acid, caffeic acid, and ferulic acid) are activated to their corresponding CoA thioesters (p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA) by the enzyme 4-coumarate-CoA ligase (4CL). nih.gov

The HHT enzyme then catalyzes the transfer of the hydroxycinnamoyl group from the CoA thioester to the amino group of 5-hydroxyanthranilic acid. nih.govresearchgate.net

Specifically, HHT uses p-coumaroyl-CoA and caffeoyl-CoA as acyl donors to produce Avn-A and Avn-C, respectively. nih.govresearchgate.net

Interestingly, Avn-B is not directly synthesized by HHT. Instead, it is formed through the methylation of Avn-C, a reaction catalyzed by a caffeoyl-CoA O-methyltransferase (CCoAOMT) enzyme. nih.gov

This pathway demonstrates the precise enzymatic control that directs precursors from primary metabolism (shikimic acid and phenylpropanoid pathways) into the synthesis of specialized secondary metabolites. nih.govresearchgate.net

In mammals, anthranilic acid and its derivatives are key metabolites in the kynurenine (B1673888) pathway, which is the principal route for the catabolism of the essential amino acid tryptophan. nih.govwikipedia.org Kynurenine is enzymatically converted by kynureninase into anthranilic acid. wikipedia.org This anthranilic acid can then undergo hydroxylation to form 3-hydroxyanthranilic acid, a precursor for other bioactive molecules. nih.gov

The gut microbiome also plays a significant role in tryptophan metabolism, possessing the enzymatic machinery to produce anthranilic acid and its derivatives. nih.govnih.gov This creates a complex interplay between host and microbial metabolism, where both contribute to the systemic pool of these bioactive compounds. nih.gov The balance of these tryptophan-derived metabolites, including anthranilic acid, is crucial for physiological homeostasis, and imbalances have been linked to various health conditions. nih.govmdpi.com

Cellular and Molecular Studies Utilizing 5-Hydroxyanthranilic Acid as a Probe

Derivatives of 5-hydroxyanthranilic acid have been employed as tools or have been the subject of studies to probe various cellular and molecular processes.

In neuroscience research, 5-hydroxyanthranilic acid itself has been investigated as a metabolite of tryptophan. Studies using cultured cerebellar granule neurons have shown that 5-hydroxyanthranilic acid can generate oxidative stress and lead to neuronal death through a mechanism involving the activation of the p38 signaling pathway. nih.gov This positions it alongside other kynurenine pathway metabolites as a potential neuroactive compound. nih.gov

In cancer research, anthranilic acid derivatives have been identified as adjunct agents that can potentiate the effects of other therapeutic compounds. For example, certain derivatives were found to inhibit the function of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), a protein that regulates the expression of important genes like c-Myc. nih.gov This discovery opens avenues for developing new inhibitors that target specific gene expression pathways in cancer cells. nih.gov

Furthermore, in the field of microbiology, anthranilic acid derivatives have been explored for their antimicrobial properties. Studies have investigated their ability to inhibit essential bacterial enzymes. For instance, a series of anthranilic acid compounds were identified as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis. mdpi.com While further investigation revealed a broader mechanism involving intrabacterial acidification, these molecules served as initial probes to explore new antitubercular strategies. mdpi.com

Advanced Research Methodologies and Techniques

Spectroscopic Characterization in Elucidating Molecular Structures

Spectroscopic techniques are indispensable for confirming the identity and purity of n-Boc-5-hydroxyanthranilic acid after its synthesis. These methods provide a detailed fingerprint of the molecule's structure by probing the interactions of its atoms and bonds with electromagnetic radiation. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools for determining the carbon-hydrogen framework. For this compound, the spectra would confirm the presence of the key functional groups: the aromatic ring, the hydroxyl group, the carboxylic acid, and the N-Boc protecting group. The expected chemical shifts are based on the known spectrum of the parent compound, 5-hydroxyanthranilic acid, and the characteristic signals of the Boc group. researchgate.net Protons on the hydroxyl and amine groups are often broad and their chemical shifts can vary depending on solvent, concentration, and temperature. hw.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibration frequencies. The IR spectrum of this compound would display distinctive absorption bands confirming its structure. For instance, the O-H stretch of the phenolic group and carboxylic acid typically appears as a broad band. oakwoodchemical.com The presence of the carbamate (B1207046) and carboxylic acid is confirmed by strong C=O stretching absorptions.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. This confirms that the correct compound has been synthesized. For this compound (C₁₂H₁₅NO₅), the expected exact mass is 253.0950 g/mol .

Table 1: Expected Spectroscopic Data for this compound This table presents predicted data based on the analysis of the parent compound 5-hydroxyanthranilic acid researchgate.net and standard values for the N-Boc group.

| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Assignment / Interpretation |

|---|---|---|---|

| ¹H NMR | Singlet, 9H | ~1.5 ppm | -C(CH₃)₃ of Boc group |

| Aromatic Protons, 3H | ~6.8 - 7.5 ppm | Protons on the benzene (B151609) ring | |

| Broad Singlet, 1H | Variable | Phenolic -OH proton | |

| Broad Singlet, 1H | Variable | Carboxylic acid -COOH proton | |

| ¹³C NMR | -C(CH₃)₃ | ~28 ppm | Methyl carbons of Boc group |

| -C(CH₃)₃ | ~80 ppm | Quaternary carbon of Boc group | |

| Aromatic Carbons | ~110 - 150 ppm | 6 carbons of the benzene ring | |

| Carbamate C=O | ~153 ppm | Carbonyl of Boc group | |

| Carboxylic Acid C=O | ~170 ppm | -COOH carbon | |

| IR Spectroscopy | O-H Stretch (Phenol & Carboxylic Acid) | ~3500 - 3000 cm⁻¹ (broad) | Hydroxyl groups |

| N-H Stretch (Amide) | ~3400 - 3300 cm⁻¹ | Amine group of carbamate | |

| C=O Stretch (Carbamate & Carboxylic Acid) | ~1720 - 1680 cm⁻¹ (strong) | Carbonyl groups | |

| Aromatic C=C Bending | ~1600 - 1500 cm⁻¹ | Benzene ring | |

| Mass Spectrometry (ESI-) | [M-H]⁻ | ~252.0872 m/z | Deprotonated molecular ion |

Enzymatic Assay Systems for Activity Profiling

While this compound is primarily a synthetic intermediate, its deprotected form, 5-hydroxyanthranilic acid, is a metabolite of the kynurenine (B1673888) pathway. nih.gov This pathway is crucial for metabolizing the essential amino acid tryptophan and its dysregulation is implicated in numerous disease states. nih.govhmdb.ca Enzymatic assays are therefore critical for profiling the biological activity of 5-hydroxyanthranilic acid and other pathway intermediates, providing insights into how these molecules might modulate physiological processes.

These assays measure the activity of specific enzymes in the presence of a test compound. For the kynurenine pathway, commercially available inhibitor screening assay kits can be used to measure the inhibition of key enzymes like Kynureninase (KYNU), Indoleamine 2,3-dioxygenase (IDO1), and Tryptophan 2,3-dioxygenase (TDO). sigmaaldrich.com For example, a KYNU inhibitor screening assay involves mixing the enzyme with an inhibitor, adding the substrate (e.g., 3-hydroxy-DL-kynurenine), and then measuring the fluorescence of the product to determine the enzyme's activity. sigmaaldrich.com Similarly, ELISA (Enzyme-Linked Immunosorbent Assay) kits are available to quantify the levels of various metabolites in the pathway, such as kynurenine itself. researchgate.net

Studies on related anthranilic acid derivatives have used enzymatic assays to identify them as inhibitors of enzymes like α-glucosidase, which is relevant to diabetes management.

Table 2: Key Enzymes of the Kynurenine Pathway and Assay Systems

| Enzyme | Function in Pathway | Typical Assay Method | Relevance |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO1/IDO2) | Catalyzes the first and rate-limiting step: Tryptophan → N-formylkynurenine. hmdb.ca | Inhibitor screening kits (fluorometric or colorimetric), HPLC-based activity assays. | Target for immunotherapy in cancer and inflammatory diseases. sigmaaldrich.com |

| Kynurenine 3-monooxygenase (KMO) | Converts kynurenine to 3-hydroxykynurenine. | Inhibitor screening kits, HPLC, LC-MS/MS to measure substrate/product levels. | Target for neurodegenerative diseases to reduce neurotoxic metabolites. |

| Kynureninase (KYNU) | Cleaves 3-hydroxykynurenine to 3-hydroxyanthranilic acid. | Fluorogenic inhibitor screening assay kits. sigmaaldrich.com | Elevated in certain cancers and inflammatory skin diseases. sigmaaldrich.com |

| 3-hydroxyanthranilic acid 3,4-dioxygenase (HAAO) | Converts 3-hydroxyanthranilic acid to a precursor of quinolinic acid. | Spectrophotometric assays measuring substrate depletion or product formation. | Modulates the balance between neurotoxic and neuroprotective metabolites. |

In Vitro Biological Screening Models

In vitro (cell-based) models are essential for assessing the biological effects of compounds in a controlled laboratory setting before any potential in vivo studies. For anthranilic acid derivatives, a variety of these models are used to screen for therapeutic potential and potential toxicity.

One key area of investigation for the parent compound, 5-hydroxyanthranilic acid, is neuroactivity. Studies have used cultured cerebellar granule neurons from rats to examine the potential toxicity of kynurenine pathway metabolites. nih.gov In these experiments, neurons are exposed to the compound, and cell viability is measured using assays that detect metabolic activity or cell death. nih.gov Such studies have shown that 5-hydroxyanthranilic acid can induce oxidative stress and neuronal death. nih.gov

Other in vitro models have been used to screen anthranilic acid derivatives for different activities:

Anti-inflammatory Activity: A whole blood assay can be used to assess the selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for anti-inflammatory drugs.

Antiglycation Activity: A model using human serum albumin (HSA) and fructose (B13574) can screen for compounds that prevent the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications. sigmaaldrich.com

Cytotoxicity Screening: Standard cell lines, such as 3T3 mouse fibroblasts or human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer), are used to assess the general toxicity of a compound or its potential as an anti-cancer agent. sigmaaldrich.com

Antimicrobial Activity: Compounds can be tested against various bacterial strains, such as Mycobacterium tuberculosis, to evaluate their potential as antibiotics.

Table 3: Examples of In Vitro Screening Models for Anthranilic Acid Derivatives

| Screening Model | Biological Target / Process | Endpoint Measured | Example Finding for Anthranilic Acid Family |

|---|---|---|---|

| Cultured Rat Cerebellar Granule Neurons | Neuronal viability and toxicity | Cell death, oxidative stress (ROS generation), p38 activation. | 5-hydroxyanthranilic acid was found to be neurotoxic via a caspase-3 independent mechanism. nih.gov |

| Human Whole Blood Assay | Anti-inflammatory activity (COX inhibition) | COX-1/COX-2 selectivity index. | Some derivatives show higher selectivity for COX-2 over COX-1. |

| Human Serum Albumin (HSA)-Fructose Model | Antiglycation activity | Inhibition of Advanced Glycation End-product (AGE) formation. | Certain 2-anilinobenzoic acid derivatives act as antiglycation agents. sigmaaldrich.com |

| Mycobacterium tuberculosis Culture | Antitubercular activity | Minimum Inhibitory Concentration (MIC). | Derivatives have been explored as inhibitors of the enzyme MabA (FabG1). |

| Rat Hepatocytes / 3T3 Fibroblasts | Cell proliferation and cytotoxicity | Cell viability (e.g., MTT assay), intracellular ROS production. | Identified derivatives as non-toxic to fibroblast cell lines. sigmaaldrich.com |

Bioinformatic Approaches in Pathway Elucidation

Bioinformatics provides the computational tools to analyze complex biological data, making it essential for understanding metabolic networks like the kynurenine pathway. These approaches allow researchers to integrate genomic, transcriptomic, and metabolomic data to reconstruct and visualize metabolic pathways, predict gene function, and identify potential drug targets.

For elucidating the role of 5-hydroxyanthranilic acid, bioinformatic databases are a critical starting point. Resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG), BioCyc, and the Rat Genome Database provide detailed, interactive maps of the kynurenine pathway. These databases curate information on the genes, enzymes, and reactions involved, linking them to published literature and genomic data.

Researchers can use these tools for several purposes:

Pathway Analysis: Omics data (e.g., from gene expression or metabolomics studies) can be mapped onto pathway diagrams to visualize how the pathway is altered in disease states.

Gene Cluster Identification: Algorithms like antiSMASH and SMURF can scan genomes to find metabolic gene clusters that may be responsible for synthesizing specialized metabolites.

Comparative Genomics: By comparing the kynurenine pathway across different species, researchers can gain insights into its evolution and conserved functions.

Network Modeling: Software like Pathway Tools can be used to create organism-specific metabolic models, allowing for the simulation of metabolic fluxes and the prediction of how inhibiting a specific enzyme (like KMO or KYNU) would affect the levels of downstream metabolites such as 5-hydroxyanthranilic acid.

These computational methods are crucial for building a systems-level understanding of how metabolites like 5-hydroxyanthranilic acid function within their broader biological network.

Table 4: Bioinformatic Tools and Databases for Pathway Elucidation

| Tool / Database | Primary Function | Application in Kynurenine Pathway Research |

|---|---|---|

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Collection of manually drawn pathway maps representing molecular interaction and reaction networks. | Visualizing the kynurenine pathway, identifying enzymes, and linking to gene and compound information. |

| BioCyc / MetaCyc | Collection of Pathway/Genome Databases (PGDBs) with tools for pathway analysis and visualization. | Analyzing omics data in the context of the kynurenine pathway, comparing pathways across organisms. |

| Pathway Tools | Software for creating, editing, and analyzing Pathway/Genome Databases. | Creating predictive metabolic models to simulate the effects of enzyme inhibition on metabolite levels. |

| HMDB (Human Metabolome Database) | Comprehensive database of human metabolites with chemical, clinical, and biochemical data. | Accessing detailed information on 5-hydroxyanthranilic acid and other kynurenine metabolites, including spectral data. |

| antiSMASH / SMURF | Genome mining tools to identify biosynthetic gene clusters for specialized metabolites. | Identifying potential novel pathways or variations of the kynurenine pathway in different organisms. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.